molecular formula C25H25ClN6 B2652481 (E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 924828-30-8

(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2652481
CAS No.: 924828-30-8
M. Wt: 444.97
InChI Key: HYLMWEUAJAPZNU-RMKNXTFCSA-N
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Description

(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C25H25ClN6 and its molecular weight is 444.97. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

  • Research Focus : Synthesis of novel pyrazolopyrimidines derivatives for potential use as anticancer and anti-5-lipoxygenase agents.
  • Findings : A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and screened for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. Structure-activity relationship (SAR) was discussed (Rahmouni et al., 2016).

Antiproliferative and Proapoptotic Agents

  • Research Focus : Investigating new pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of cell line proliferation and as proapoptotic agents.
  • Findings : The compounds blocked cancer cell growth by interfering with the phosphorylation of Src and acted as proapoptotic agents through inhibition of the anti-apoptotic gene BCL2. Several were more active than the reference compound PP2 in inhibiting cell proliferation and inducing apoptosis (Carraro et al., 2006).

Sildenafil Analogues Precursors

  • Research Focus : Synthesis of pyrazolo[4,3-d]pyrimidine derivatives as precursors to sildenafil analogues.
  • Findings : The study outlined a method for synthesizing these derivatives, providing a pathway for creating sildenafil analogues (Ghozlan et al., 2007).

Antiinflammatory Drugs Without Ulcerogenic Activity

  • Research Focus : Synthesis of pyrazolo[1,5-a]pyrimidines as a new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity.
  • Findings : The study identified compounds with high antiinflammatory activity and a better therapeutic index than reference drugs, without ulcerogenic activity (Auzzi et al., 1983).

Antiviral/Antitumor Activities of Pyrazolo[3,4-d]pyrimidine-Selone Nucleosides

  • Research Focus : Synthesizing pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents.
  • Findings : These compounds exhibited significant activity against HSV-2 in vitro, with one showing potent activity against measles and low toxicity. They were also potent inhibitors of L1210 and P388 leukemia in vitro (Ugarkar et al., 1984).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

  • Research Focus : Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives.
  • Findings : This study focused on the development of efficient methods for synthesizing these derivatives, important for their broad spectrum of biological activities (Moustafa et al., 2022).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6/c26-23-11-5-4-10-21(23)18-32-25-22(17-29-32)24(27-19-28-25)31-15-13-30(14-16-31)12-6-9-20-7-2-1-3-8-20/h1-11,17,19H,12-16,18H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLMWEUAJAPZNU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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